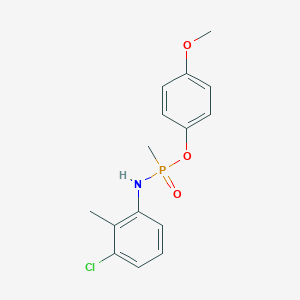
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound in focus belongs to a class of chemicals known for their intricate molecular structure and potential for various applications in chemical and pharmaceutical research. Compounds with similar structures, such as isoindolinones and butanamides, have been extensively studied for their synthesis methods, molecular arrangements, and functional properties. These studies provide valuable insights into the chemical and physical behaviors expected from closely related compounds.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, starting from basic aromatic or heteroaromatic substrates. For example, the synthesis of a compound structurally related to the one was achieved by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, yielding a product through a controlled reaction mechanism (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray single crystal diffraction. These analyses reveal intricate details about the molecular geometry, bond lengths, angles, and the overall 3D arrangement, which are crucial for understanding the chemical reactivity and interactions of the compound (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving such compounds often exhibit specificity towards particular reactants and conditions, leading to a variety of products with potential biological or catalytic applications. The reactivity can be attributed to the functional groups present in the compound, such as the amide linkage and the isoindolinone ring system, which participate in nucleophilic and electrophilic reactions, respectively.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are influenced by the compound's molecular structure. For example, compounds with similar frameworks have been reported to possess distinct crystallographic parameters, indicative of their solid-state packing and intermolecular interactions (Huang Ming-zhi et al., 2005).
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-ethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-14-9-11-15(12-10-14)21-18(23)8-5-13-22-19(24)16-6-3-4-7-17(16)20(22)25/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXCSPSSTXXPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)



![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)



![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)
